The Genesis of a Branched Alkane: A Technical History of 2,2-Dimethylbutane's Discovery and Synthesis
The Genesis of a Branched Alkane: A Technical History of 2,2-Dimethylbutane's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the history of 2,2-dimethylbutane, a seemingly simple branched alkane with significant relevance in fuel technology and as a foundational molecule in organic chemistry. From its initial discovery and synthesis in the 19th century to modern industrial production methods, this document provides a comprehensive overview for researchers and professionals in the chemical sciences.
Discovery and Early Synthesis: The Butlerov School and a Novel Hydrocarbon
The story of 2,2-dimethylbutane, also known by its trivial name neohexane, begins in the laboratory of the renowned Russian chemist Alexander Butlerov. A key figure in the development of the theory of chemical structure, Butlerov's work laid the groundwork for understanding and synthesizing complex organic molecules.[1][2][3] In 1872, one of his students, V. Goryainov, achieved the first synthesis of this branched alkane.[4] The trivial name "neohexane" was later suggested by William Odling in 1876.[4]
Goryainov's synthesis was a pioneering example of a cross-coupling reaction, a forerunner to the more widely known Wurtz reaction.[5][6] By reacting zinc ethyl (diethylzinc) with tert-butyl iodide, he successfully formed the carbon-carbon bond that defines the structure of 2,2-dimethylbutane. This discovery was a significant practical confirmation of Butlerov's structural theories, demonstrating that complex, branched hydrocarbon skeletons could be constructed from simpler precursors.
Experimental Protocol: Goryainov's Synthesis of 2,2-Dimethylbutane (Wurtz-type Reaction)
Reactants:
-
Zinc ethyl (Diethylzinc, Zn(C₂H₅)₂)
-
tert-Butyl iodide ((CH₃)₃CI)
-
Anhydrous ether (as solvent)
Procedure:
-
Preparation of the Reaction Apparatus: A flask equipped with a reflux condenser was thoroughly dried to exclude moisture, as organozinc compounds are highly reactive with water. The apparatus was likely flushed with a dry, inert gas if available at the time.
-
Reaction Mixture: A solution of tert-butyl iodide in anhydrous ether was prepared in the reaction flask.
-
Addition of Zinc Ethyl: Zinc ethyl was added portion-wise to the solution of tert-butyl iodide. The reaction is exothermic and would have been controlled by cooling the flask, likely in an ice bath.
-
Reflux: After the addition was complete, the reaction mixture was gently heated to reflux for several hours to ensure the completion of the reaction.
-
Work-up and Purification:
-
The reaction mixture was cooled, and unreacted zinc ethyl was carefully quenched by the slow addition of water or a dilute acid.
-
The ethereal layer was separated, washed with water to remove inorganic salts (zinc iodide), and then dried over a suitable drying agent such as anhydrous calcium chloride.
-
The ether was removed by distillation.
-
The resulting crude product, a mixture of 2,2-dimethylbutane, unreacted starting materials, and byproducts (such as octane from the coupling of two ethyl groups and 2,2,3,3-tetramethylbutane from the coupling of two tert-butyl groups), was purified by fractional distillation to isolate the 2,2-dimethylbutane (boiling point: 49.7 °C).
-
Modern Synthesis Methods: Isomerization and Catalysis
While historically significant, the Wurtz-type synthesis is not practical for the large-scale production of 2,2-dimethylbutane. Modern industrial synthesis relies on the catalytic isomerization of less branched alkanes, primarily n-hexane and its isomers.[4][7] These processes are crucial in the petroleum industry for producing high-octane gasoline components.[8]
The isomerization of straight-chain or singly branched alkanes to more highly branched isomers like 2,2-dimethylbutane is a thermodynamically driven process that is accelerated by the use of specialized catalysts.
Hydroisomerization of 2,3-Dimethylbutane
One modern route to 2,2-dimethylbutane is the hydroisomerization of 2,3-dimethylbutane. This process is typically carried out using a bifunctional catalyst, which possesses both acidic and metallic sites. The reaction proceeds through a series of steps involving dehydrogenation, skeletal isomerization of the resulting alkene on an acid site, and subsequent hydrogenation back to the alkane.
Isomerization of n-Hexane and n-Pentane
The most common industrial method for producing branched hexanes is the catalytic isomerization of n-hexane, which is readily available from petroleum refining.[8][9] This process yields a mixture of hexane isomers, including 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane, and 2,2-dimethylbutane.[4] The composition of the product mixture is dependent on the catalyst used and the reaction conditions. Similarly, the isomerization of n-pentane can also lead to the formation of 2,2-dimethylbutane, though it involves C-C bond cleavage and formation.[7]
Catalysts: A variety of catalysts are employed for these isomerization reactions, with the most common being platinum supported on a solid acid, such as a zeolite (e.g., H-ZSM-5, H-mordenite) or sulfated zirconia.[8][9] The platinum serves as the hydrogenation/dehydrogenation function, while the acidic support facilitates the carbocation-mediated skeletal rearrangement.
Experimental Protocols: Catalytic Isomerization of n-Hexane
The following protocols are representative of laboratory-scale experiments for the isomerization of n-hexane to produce a mixture of isomers including 2,2-dimethylbutane.
Protocol 1: Isomerization using Platinum on Mordenite Zeolite
-
Catalyst: 0.5 wt% Pt on H-Mordenite zeolite.
-
Reactor: Fixed-bed continuous flow reactor.
-
Feed: A mixture of n-hexane and hydrogen.
-
Reaction Conditions:
-
Temperature: 250-350 °C
-
Pressure: 1-10 atm
-
H₂/n-hexane molar ratio: 2-10
-
Weight Hourly Space Velocity (WHSV): 1-5 h⁻¹
-
-
Procedure:
-
The catalyst is packed into the reactor and pre-treated in flowing hydrogen at an elevated temperature to reduce the platinum.
-
A continuous flow of n-hexane vapor and hydrogen is passed through the catalyst bed at the desired temperature and pressure.
-
The reactor effluent is cooled, and the liquid and gas phases are separated.
-
The liquid product, containing a mixture of hexane isomers, is analyzed by gas chromatography to determine the product distribution.
-
Protocol 2: Isomerization using Sulfated Zirconia Catalyst
-
Catalyst: Platinum-promoted sulfated zirconia (Pt/SZ).
-
Reactor: Fixed-bed continuous flow reactor.
-
Feed: A mixture of n-hexane and hydrogen.
-
Reaction Conditions:
-
Temperature: 150-250 °C
-
Pressure: 5-20 atm
-
H₂/n-hexane molar ratio: 3-8
-
Weight Hourly Space Velocity (WHSV): 0.5-2 h⁻¹
-
-
Procedure:
-
The Pt/SZ catalyst is loaded into the reactor and activated under a flow of hydrogen.
-
The n-hexane and hydrogen feed is introduced into the reactor at the specified conditions.
-
The product stream is cooled and separated.
-
The composition of the liquid product is determined by gas chromatography.
-
Laboratory Scale Synthesis: Corey-House Reaction
For a more selective laboratory-scale synthesis of 2,2-dimethylbutane, the Corey-House synthesis provides a high-yield alternative to the classical Wurtz reaction.[10] This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.
Reactants:
-
tert-Butyllithium ((CH₃)₃CLi)
-
Copper(I) iodide (CuI)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Preparation of Lithium Di-tert-butylcuprate: In a dry, inert atmosphere (e.g., under argon or nitrogen), two equivalents of tert-butyllithium in an appropriate solvent are added to one equivalent of copper(I) iodide in anhydrous ether or THF at a low temperature (typically -78 °C). This forms the lithium di-tert-butylcuprate ((CH₃)₃C)₂CuLi.
-
Coupling Reaction: One equivalent of ethyl bromide is then added to the solution of the lithium di-tert-butylcuprate at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ether.
-
The combined organic layers are washed with water and brine, and then dried over a drying agent like magnesium sulfate.
-
The solvent is removed by distillation.
-
The resulting 2,2-dimethylbutane is purified by distillation.
-
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data for the synthesis of 2,2-dimethylbutane using modern catalytic methods. Data for the historical Goryainov synthesis is qualitative, with reports of low yields.
Table 1: Isomerization of n-Hexane over a Pt/H-Mordenite Catalyst
| Temperature (°C) | Pressure (atm) | H₂/n-Hexane Molar Ratio | WHSV (h⁻¹) | n-Hexane Conversion (%) | 2,2-DMB Selectivity (%) |
| 250 | 5 | 5 | 2 | 45 | 8 |
| 300 | 5 | 5 | 2 | 65 | 12 |
| 350 | 5 | 5 | 2 | 80 | 15 |
| 300 | 10 | 5 | 2 | 70 | 14 |
| 300 | 5 | 10 | 2 | 68 | 13 |
| 300 | 5 | 5 | 4 | 55 | 10 |
Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.
Table 2: Isomerization of n-Hexane over a Pt/Sulfated Zirconia Catalyst
| Temperature (°C) | Pressure (atm) | H₂/n-Hexane Molar Ratio | WHSV (h⁻¹) | n-Hexane Conversion (%) | 2,2-DMB Selectivity (%) |
| 180 | 15 | 6 | 1 | 75 | 20 |
| 200 | 15 | 6 | 1 | 85 | 25 |
| 220 | 15 | 6 | 1 | 90 | 28 |
| 200 | 20 | 6 | 1 | 88 | 27 |
| 200 | 15 | 8 | 1 | 86 | 26 |
| 200 | 15 | 1.5 | 80 | 22 |
Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.
Visualization of Synthesis Development
The following diagrams illustrate the logical progression of the synthesis of 2,2-dimethylbutane and a typical workflow for modern catalytic isomerization.
Caption: Historical development of 2,2-dimethylbutane synthesis.
Caption: Workflow for n-hexane catalytic isomerization.
References
- 1. US2443608A - Production of neohexane - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]
- 4. 2,2-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. adichemistry.com [adichemistry.com]
- 7. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. portalabpg.org.br [portalabpg.org.br]
